molecular formula C6H5ClO5-2 B1242038 2-Chloro-3-oxoadipate

2-Chloro-3-oxoadipate

Cat. No. B1242038
M. Wt: 192.55 g/mol
InChI Key: YJYHEBUTQYISNJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-3-oxoadipate is an oxo dicarboxylic acid dianion resulting from the deprotonation of the two carboxy groups of 2-chloro-3-oxoadipic acid. Major species at pH 7.3. It is a conjugate base of a 2-chloro-3-oxoadipic acid.

Scientific Research Applications

1. Environmental Biodegradation and Antibiotic Formation

2-Chloro-3-oxoadipate and related chloroaromatics, as environmental pollutants, can be metabolized by soil and water microorganisms. These microorganisms have evolved catabolic activities that transform chlorocatechols, similar to 2-Chloro-3-oxoadipate, into other compounds. For example, 4-chlorocatechol can be converted into protoanemonin, a plant-derived antibiotic, by enzymes of the 3-oxoadipate pathway. This process highlights the potential for microbial biodegradation of chloroaromatic pollutants and the unexpected formation of antibiotic compounds in the environment (Blasco et al., 1995).

2. Microbial Degradation Mechanisms

Studies on bacteria like Pseudomonas sp. Strain B13 have shown that these organisms can degrade compounds related to 2-Chloro-3-oxoadipate through a series of biochemical reactions. The process involves converting 3-oxoadipate to acetyl-CoA and succinyl-CoA, crucial intermediates in metabolic pathways. Understanding these microbial degradation pathways can provide insights into bioremediation strategies for chloroaromatic pollutants (Kaschabek et al., 2002).

3. Industrial Chemical Synthesis

2-Chloro-3-oxoadipate and its derivatives have potential applications in industrial chemical synthesis. For instance, research on the Reformatsky reaction of ethyl α-bromoalkanoates with succinic anhydride has led to the creation of 2-substituted 1-ethyl hydrogen 3-oxoadipates. These derivatives are valuable for synthesizing various industrial chemicals, demonstrating the relevance of 2-Chloro-3-oxoadipate in chemical manufacturing (Schick & Ludwig, 1992).

4. Photogeneration of Hydrogen from Water

Research on molecular catalysis has explored the use of chlorinated compounds, including those similar to 2-Chloro-3-oxoadipate, in the photogeneration of hydrogen from water. This application is significant in the context of sustainable energy production, where these compounds can play a role in developing efficient, light-driven hydrogen production systems (Du et al., 2008).

5. Asymmetric Reduction in Organic Synthesis

The asymmetric reduction of 2-chloro-3-oxo esters, closely related to 2-Chloro-3-oxoadipate, demonstrates the compound's significance in organic synthesis. This process, involving catalytic transfer hydrogenation, is crucial for producing enantiomerically pure compounds, which are essential in various pharmaceutical and chemical industries (Bai et al., 2011).

properties

Product Name

2-Chloro-3-oxoadipate

Molecular Formula

C6H5ClO5-2

Molecular Weight

192.55 g/mol

IUPAC Name

2-chloro-3-oxohexanedioate

InChI

InChI=1S/C6H7ClO5/c7-5(6(11)12)3(8)1-2-4(9)10/h5H,1-2H2,(H,9,10)(H,11,12)/p-2

InChI Key

YJYHEBUTQYISNJ-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)[O-])C(=O)C(C(=O)[O-])Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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